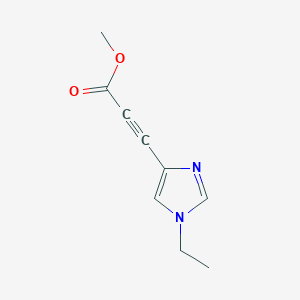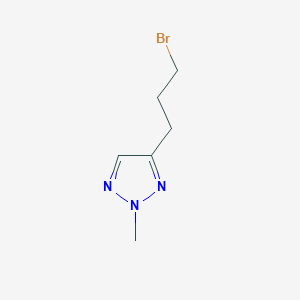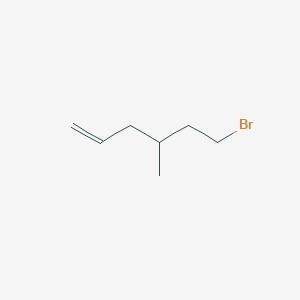![molecular formula C9H13N B13199495 (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-4-Azatricyclo[5210,2,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of diphenyl phosphorazidate and 1,8-diazabicyclo[5.4.0]undec-7-ene to transform hydroxyl groups into azides, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
科学的研究の応用
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It could be used in the production of advanced materials with specific properties.
作用機序
The mechanism by which (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
類似化合物との比較
Similar Compounds
4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound has a similar tricyclic structure but includes oxygen atoms in its framework.
(2R,6S)-4,10-Dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: Another similar compound with additional oxygen atoms.
Uniqueness
What sets (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene apart from these similar compounds is its nitrogen atom, which can significantly alter its chemical reactivity and biological activity. This makes it a unique and valuable compound for various applications in scientific research.
特性
分子式 |
C9H13N |
|---|---|
分子量 |
135.21 g/mol |
IUPAC名 |
(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6?,7?,8-,9+ |
InChIキー |
CJMPQJDYEONFGO-WZENYGAOSA-N |
異性体SMILES |
C1[C@@H]2[C@H](CN1)C3CC2C=C3 |
正規SMILES |
C1C2C=CC1C3C2CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)





